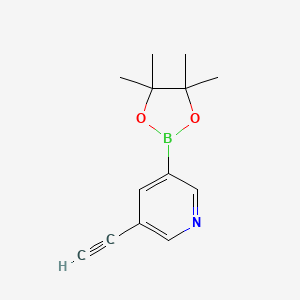
Methyl 4-aminohex-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-aminohex-5-enoate is an organic compound with the molecular formula C7H13NO2 It is a derivative of hexenoic acid, featuring an amino group at the fourth position and a methyl ester group at the terminal end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-aminohex-5-enoate can be synthesized through several methods. One common approach involves the reaction of 4-aminohex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently.
Another method involves the use of triisopropyl chlorosilane and triethylamine to protect the amino group, followed by esterification with methanol. This method ensures the selective formation of the methyl ester without affecting the amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-aminohex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-aminohex-5-enoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of methyl 4-aminohex-5-enoate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes such as gamma-aminobutyric acid aminotransferase, leading to increased levels of gamma-aminobutyric acid in the brain. This mechanism is particularly relevant in the context of antiepileptic drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminohex-5-ynoate: This compound is structurally similar but features a triple bond instead of a double bond.
4-aminohexanoic acid: This compound lacks the double bond present in methyl 4-aminohex-5-enoate.
Uniqueness
This compound is unique due to its combination of an amino group and a double bond, which allows for diverse chemical reactivity and potential biological activity. Its structural features make it a valuable intermediate in organic synthesis and drug development .
Eigenschaften
IUPAC Name |
methyl 4-aminohex-5-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-6(8)4-5-7(9)10-2/h3,6H,1,4-5,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQNXYDSZMNPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536036 |
Source


|
| Record name | Methyl 4-aminohex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60643-89-2 |
Source


|
| Record name | Methyl 4-aminohex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
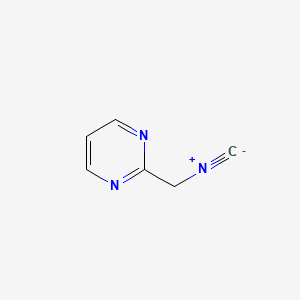
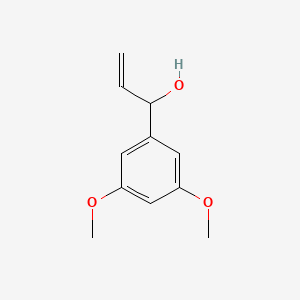
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B13572621.png)

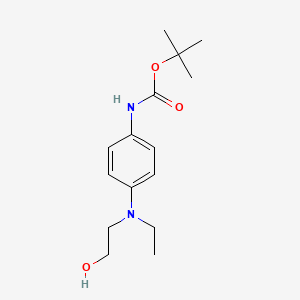

![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)
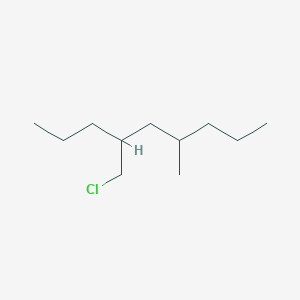
![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)

